molecular formula C16H15N7O2 B4848994 2-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-c]quinazoline

2-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B4848994
M. Wt: 337.34 g/mol
InChI Key: KGHHBRINFWMRTL-UHFFFAOYSA-N
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Description

2-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-c]quinazoline is a complex heterocyclic compound that integrates multiple functional groups, making it a subject of interest in various fields of scientific research

Properties

IUPAC Name

2-[1-(5-methyl-3-nitropyrazol-1-yl)propyl]-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N7O2/c1-3-13(22-10(2)8-14(19-22)23(24)25)15-18-16-11-6-4-5-7-12(11)17-9-21(16)20-15/h4-9,13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHHBRINFWMRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NN2C=NC3=CC=CC=C3C2=N1)N4C(=CC(=N4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-c]quinazoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of the 5-methyl-3-nitro-1H-pyrazole. This can be achieved through the nitration of 5-methylpyrazole using nitric acid under controlled conditions.

    Alkylation: The next step involves the alkylation of the pyrazole ring with a suitable alkyl halide, such as 1-bromopropane, to introduce the propyl group.

    Cyclization: The alkylated pyrazole is then subjected to cyclization with a quinazoline derivative under acidic or basic conditions to form the triazoloquinazoline core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors for precise control of reaction conditions, purification techniques such as recrystallization or chromatography, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino derivative. Common reagents for this reaction include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the triazoloquinazoline core. Reagents such as alkyl halides or acyl chlorides can be used.

    Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

    Cyclization: Acidic or basic catalysts, elevated temperatures.

Major Products

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated derivatives.

    Cyclization: More complex heterocyclic compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-c]quinazoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. The presence of multiple nitrogen atoms and a nitro group suggests it could interact with various biological targets, making it a candidate for antimicrobial, anticancer, or anti-inflammatory agents.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. The triazoloquinazoline core is known for its bioactivity, and modifications to this structure could lead to the development of new drugs with improved efficacy and safety profiles.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics. It may also find applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The triazoloquinazoline core can bind to specific sites on proteins, modulating their activity and leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    2-[1-(5-methyl-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-c]quinazoline: Lacks the nitro group, which may result in different biological activity.

    2-[1-(3-nitro-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-c]quinazoline: Similar structure but with different substitution patterns on the pyrazole ring.

    2-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline: Shorter alkyl chain, which may affect its chemical reactivity and biological interactions.

Uniqueness

The uniqueness of 2-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-c]quinazoline lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. The presence of both a nitro group and a triazoloquinazoline core makes it a versatile compound for various applications in research and industry.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 2
2-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-c]quinazoline

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